2-(2-苯并呋喃基)-2-咪唑啉盐酸盐

描述

“2-Benzofuranyl methyl ketone” is a heterocyclic compound . It has been used to synthesize many benzofuran derivatives . It’s also used to prepare fluorinated chalcones .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the Claisen-Schmidt condensation of 2-acetylbenzofuran with fluorinated benzaldehydes .Molecular Structure Analysis

The empirical formula of “2-Benzofuranyl methyl ketone” is C10H8O2 . The molecular weight is 160.17 .Chemical Reactions Analysis

Benzofuran compounds are often involved in interactions with diols and strong Lewis bases such as fluoride or cyanide anions .Physical And Chemical Properties Analysis

“2-Benzofuranyl methyl ketone” is a solid with a boiling point of 110-113 °C/3 mmHg and a melting point of 70-72 °C .科学研究应用

中风中的神经保护:2-BFI 在局灶性脑缺血的大鼠模型中表现出神经保护作用,表明其作为中风治疗的潜力。它改善了神经系统评分,减少了梗塞体积,并减少了脑细胞死亡 (赵晗等,2009)。

脑内多巴胺释放:2-BFI 在脑中作为多巴胺释放剂,表明其可能影响多巴胺能通路,这可能对治疗与多巴胺失调相关的疾病有影响 (A. Sastre-Coll 等,2001)。

抗抑郁样作用:在小鼠模型中,2-BFI 表现出抗抑郁样作用,减少了用于评估抑郁的测试中的不动时间。这表明 2-BFI 在治疗抑郁症中具有潜在作用,涉及血清素能、多巴胺能和咪唑啉系统 (Raquel Tonello 等,2012)。

增强阿片类镇痛:2-BFI 在大鼠模型中增强了吗啡和曲马多等阿片类药物的抗伤害感受作用,表明其在改善疼痛管理中的潜在用途 (D. Thorn 等,2011)。

治疗神经退行性疾病的潜力:2-BFI 在对抗实验性自身免疫性脑脊髓炎(多发性硬化的模型)等疾病的神经保护中显示出前景,通过减少炎性细胞因子和神经元损伤标志物 (朱英建等,2014)。

在阿尔茨海默病中的作用:作为咪唑啉 I2 受体配体,2-BFI (LSL60101) 通过减少阿尔茨海默病模型中的细胞凋亡和调节氧化应激,显示出神经保护作用 (Sergio Rodríguez-Arévalo 等,2021)。

调节中风中 Th17/Treg 平衡:在大鼠缺血性中风模型中,2-BFI 影响了 Th17 和 Treg 细胞之间的平衡,表明其在调节中风后的免疫反应中的作用 (黄一瑞等,2020)。

安全和危害

未来方向

Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

作用机制

Target of Action

Benzofuran derivatives have been reported to exhibit affinity against human brain imidazoline i2 receptors . These receptors play a crucial role in various physiological processes and are overexpressed in tumor tissues and various respiratory inflammations .

Mode of Action

It is known that benzofuran derivatives can inhibit phosphatidylinositol-3-kinases (pi3k) and vascular endothelial growth factor receptor 2 (vegfr-2) . PI3K signaling causes the growth factor to attach to the tyrosine kinase receptor, causing receptor dimerization .

Biochemical Pathways

The compound’s action affects the PI3K signaling pathway. The lipid kinase PI3K is activated and initiated, transforming the membrane lipid phosphatidylinositol 4.5-bisphosphate 2 (pip2) into phosphatidylinositol 4,5-bisphosphate 3 (pip3), an active form of pip2 . This results in the stimulation of the important signaling enzyme protein kinase B (AKT), which promotes cell growth by increasing protein synthesis and lowers cell death by inhibiting the fork head box o family of proteins (FOXO) .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

The molecular and cellular effects of 2-(2-Benzofuranyl)-2-imidazoline hydrochloride’s action include a decrease in pro-apoptotic FADD protein in the hippocampus . In vivo studies in the familial Alzheimer’s disease 5xFAD murine model with the representative compound revealed significant decreases in the protein expression levels of antioxidant enzymes superoxide dismutase and glutathione peroxidase in the hippocampus .

Action Environment

The environmental release category (erc) describes the broad conditions of use from the perspective of release to the environment .

属性

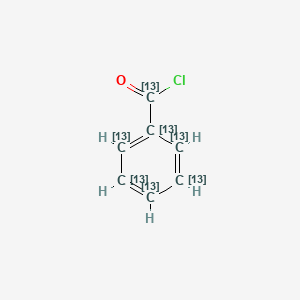

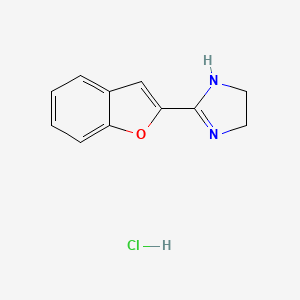

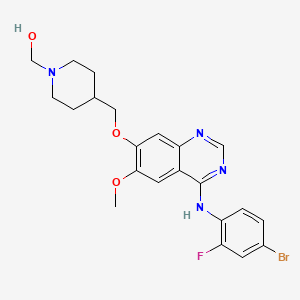

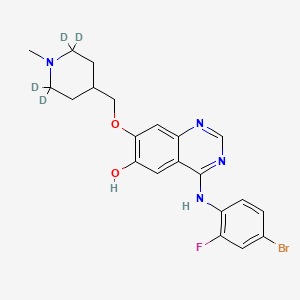

IUPAC Name |

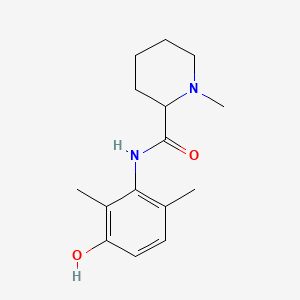

2-(1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O.ClH/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNFFVDVGWOSNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC3=CC=CC=C3O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662766 | |

| Record name | 2-(1-Benzofuran-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89196-95-2 | |

| Record name | 2-(1-Benzofuran-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Benzofuranyl)-2-imidazoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does 2-(2-Benzofuranyl)-2-imidazoline hydrochloride exert its analgesic effects?

A: 2-(2-Benzofuranyl)-2-imidazoline hydrochloride acts primarily as an agonist at imidazoline I2 receptors (I2Rs) . While the exact mechanisms underlying I2R-mediated analgesia are still being investigated, studies suggest that activation of I2Rs in specific brain regions, such as the dorsal raphe nucleus and nucleus accumbens, can contribute to pain relief .

Q2: Does 2-(2-Benzofuranyl)-2-imidazoline hydrochloride interact with opioid receptors?

A: While 2-(2-Benzofuranyl)-2-imidazoline hydrochloride primarily targets I2Rs, research indicates it can interact with opioid systems to modulate analgesic effects. Studies demonstrate synergistic analgesic interactions between 2-(2-Benzofuranyl)-2-imidazoline hydrochloride and μ-opioid receptor agonists, particularly those with lower efficacies like buprenorphine . This suggests potential therapeutic benefits of combining 2-(2-Benzofuranyl)-2-imidazoline hydrochloride with certain opioids for enhanced pain management.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

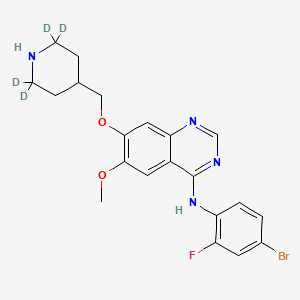

![4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol](/img/structure/B584748.png)

![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B584761.png)